An In-depth Technical Guide to 4-(2-Bromoethyl)-2-methoxyphenol
An In-depth Technical Guide to 4-(2-Bromoethyl)-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(2-Bromoethyl)-2-methoxyphenol is a substituted phenol derivative with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive bromoethyl group and a guaiacol (2-methoxyphenol) core, makes it a versatile building block for introducing a phenoxyethyl moiety into target molecules. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, predicted spectroscopic characteristics, and potential applications of this compound, alongside essential safety information. It is important to note that while the fundamental properties of 4-(2-Bromoethyl)-2-methoxyphenol are documented, extensive experimental data in the public domain is limited. Therefore, this guide combines available information with expert-driven predictions based on established chemical principles and data from structurally related compounds.
Physicochemical Properties
A summary of the core physicochemical properties of 4-(2-Bromoethyl)-2-methoxyphenol is presented below. These properties are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 164788-88-9 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |
| Molecular Weight | 231.09 g/mol | [1][2] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | 95% | [1] |
| InChI | 1S/C9H11BrO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3 | [1] |
| InChIKey | YTUAZRBURCEDLB-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(CCBr)cc1O | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
Synthesis and Mechanism
While a specific, detailed experimental protocol for the synthesis of 4-(2-Bromoethyl)-2-methoxyphenol is not widely published, a plausible and logical synthetic route can be devised from commercially available starting materials. A common approach would involve the electrophilic bromination of a suitable precursor. One such precursor is 4-(2-hydroxyethyl)-2-methoxyphenol, which can be synthesized from homovanillic acid.
Proposed Synthetic Pathway
A feasible two-step synthesis starting from homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is outlined below. This pathway leverages the well-established reduction of a carboxylic acid to an alcohol, followed by a bromination reaction.
Caption: Proposed synthesis of 4-(2-Bromoethyl)-2-methoxyphenol.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed method and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Step 1: Reduction of Homovanillic Acid to 4-(2-Hydroxyethyl)-2-methoxyphenol
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To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of homovanillic acid in anhydrous THF dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Filter the resulting solid and wash it thoroughly with THF.
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Concentrate the filtrate under reduced pressure to yield the crude 4-(2-hydroxyethyl)-2-methoxyphenol.
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Purify the crude product by silica gel column chromatography.
Step 2: Bromination of 4-(2-Hydroxyethyl)-2-methoxyphenol
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Dissolve the purified 4-(2-hydroxyethyl)-2-methoxyphenol in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether.
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr) to the stirred solution.
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Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
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Once the reaction is complete, quench it by carefully pouring the mixture into ice-water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 4-(2-bromoethyl)-2-methoxyphenol.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): Three signals in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Methoxy Protons (3H): A singlet around δ 3.8-4.0 ppm.
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Bromoethyl Protons (4H): Two triplets, one for the -CH₂- group adjacent to the aromatic ring (likely around δ 2.9-3.2 ppm) and another for the -CH₂-Br group (likely downfield, around δ 3.5-3.8 ppm).
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Phenolic Proton (1H): A broad singlet that may be exchangeable with D₂O, typically in the region of δ 5.0-6.0 ppm, but its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms will be the most downfield.
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Methoxy Carbon (1C): A signal around δ 55-60 ppm.
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Bromoethyl Carbons (2C): A signal for the carbon attached to the aromatic ring (around δ 35-40 ppm) and a signal for the carbon bearing the bromine atom (around δ 30-35 ppm).
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
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C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the aryl ether and the phenol.
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C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₉H₁₁⁷⁹BrO₂, the expected m/z would be around 230, and for C₉H₁₁⁸¹BrO₂, around 232.
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Fragmentation: Common fragmentation patterns would likely involve the loss of the bromine atom, the bromoethyl group, and potentially the methoxy group.
Reactivity and Potential Applications
The chemical reactivity of 4-(2-Bromoethyl)-2-methoxyphenol is dictated by its functional groups: the phenolic hydroxyl, the methoxy group, and the primary alkyl bromide.
Caption: Key reactive sites of 4-(2-Bromoethyl)-2-methoxyphenol.
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Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards electrophilic substitution.
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Bromoethyl Group: The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a variety of functional groups (e.g., amines, thiols, cyanides).
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Aromatic Ring: The ring is activated by the hydroxyl and methoxy groups, making it amenable to further electrophilic aromatic substitution, although the positions of substitution will be directed by the existing groups.
Given its structure, 4-(2-Bromoethyl)-2-methoxyphenol is a promising intermediate for the synthesis of a range of target molecules in drug discovery. It can serve as a precursor for compounds with potential applications as:
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Beta-blocker Analogs: The structurally related compound, 4-(2-methoxyethyl)phenol, is a key intermediate in the synthesis of Metoprolol.[3]
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Scaffolds for Bioactive Molecules: The guaiacol moiety is present in numerous natural products and pharmacologically active compounds.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 4-(2-Bromoethyl)-2-methoxyphenol is not widely available, general precautions for handling brominated aromatic compounds should be followed. Based on data for similar compounds like 4-bromo-2-methoxyphenol, the following hazards should be considered[4][5]:
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[2]
In case of exposure, seek immediate medical attention. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6][7]
Conclusion
4-(2-Bromoethyl)-2-methoxyphenol is a chemical intermediate with significant potential for applications in pharmaceutical and chemical synthesis. While comprehensive experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, predicted spectroscopic characteristics, and key safety considerations based on established chemical principles and data from analogous structures. As research involving this compound progresses, it is anticipated that a more detailed experimental profile will become available. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work with this versatile building block, while always adhering to rigorous safety protocols and conducting appropriate analytical characterization.
References
-
PubChem. 4-Bromo-2-methoxyphenol. [Link]
-
CPAChem. Safety data sheet. [Link]
- Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
SpectraBase. 4-(2-Methoxyethyl)phenol - Optional[ATR-IR] - Spectrum. [Link]
-
NIST WebBook. Phenol, 2-methoxy-. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-溴-2-甲氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
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